5-Ethylnonan-3-one can be derived from various natural sources or synthesized through organic reactions. It falls under the category of aliphatic ketones and is often utilized in organic synthesis and as an intermediate in the production of more complex chemical entities. Its classification as a ketone indicates that it has unique properties and reactivity compared to other organic compounds such as aldehydes or alcohols.
The synthesis of 5-Ethylnonan-3-one can be achieved through several methods, including:
5-Ethylnonan-3-one participates in several chemical reactions typical for ketones:
The mechanism of action for 5-Ethylnonan-3-one primarily revolves around its reactivity due to the carbonyl group:
5-Ethylnonan-3-one exhibits several notable physical and chemical properties:
5-Ethylnonan-3-one finds utility in various scientific applications:
Transition metal-catalyzed methodologies provide efficient routes to chiral ketones like 5-ethylnonan-3-one, where stereocontrol at the C5 position remains a synthetic priority. Cobalt-catalyzed asymmetric Barbier reactions demonstrate exceptional utility for constructing sterically congested tertiary alcohol precursors, which undergo subsequent oxidation to the target ketone. A photoredox-assisted cobalt system employing novel bisoxazolinephosphine (NPN) ligands achieves enantioselective alkylation of pentan-3-one with unactivated alkyl electrophiles (e.g., 1-bromohexane). This system accommodates primary, secondary, and tertiary alkyl halides with enantiomeric ratios exceeding 95:5 under mild conditions [8]. The NPN ligand architecture coordinates cobalt via P- and N-donor atoms, creating a chiral pocket that controls facial selectivity during the carbon-carbon bond formation step.
Hydrosilylation represents another pivotal catalytic approach, where iron-based systems have gained prominence due to their sustainability profile. Complexes bearing chiral PNNP-type ligands catalyze ketone hydrosilylation with turnover numbers (TON) reaching 18,270 and enantioselectivities up to 96% enantiomeric ratio (e.r.) when using ethyl diazoacetate as the carbene source [5]. The mechanism involves iron-hydride formation, substrate coordination, and stereodetermining hydride transfer. Manganese catalysts have also emerged as competitive alternatives, with complexes featuring tridentate PDMBOX ligands achieving 84% yield and 90% enantiomeric excess in model hydrosilylations [5].
Table 1: Performance of Transition Metal Catalysts in Ketone Functionalization
Metal | Ligand System | Reaction Type | Max Yield | e.r. or ee | TON |
---|---|---|---|---|---|
Cobalt | NPN ligand | Barbier alkylation | 94% | >95:5 | 9,400 |
Iron | PNNP-type | Hydrosilylation | 92% | 96:4 | 18,270 |
Manganese | PDMBOX | Hydrosilylation | 84% | 95:5 | 7,200 |
These catalytic systems enable modular assembly of the 5-ethylnonan-3-one scaffold through strategic bond disconnections: (1) C1–C2 bond formation via alkylative Barbier reaction, or (2) carbonyl reduction/oxidation sequences following stereoselective hydrosilylation. The cobalt-mediated Barbier approach is particularly advantageous for industrial translation, demonstrated by its application in synthesizing the core structure of Sofdra™, an FDA-approved drug [8].
Biocatalysis offers unparalleled stereocontrol for synthesizing chiral ketone intermediates via engineered enzyme cascades. Directed evolution of halohydrin dehalogenase HheD8 enables enantioselective oxetane formation from γ-haloalcohol precursors, which serve as protected forms of γ-functionalized ketones [1]. Through iterative saturation mutagenesis of active-site residues (F19, A69, Y168, M124, R127, Q160, N161, R182), researchers developed mutants achieving >99% enantiomeric excess in oxetane ring formation. These oxetanes undergo regioselective enzymatic ring-opening with azide, cyanide, or nitrite nucleophiles, generating chiral γ-substituted alcohols that oxidize to enantioenriched 5-substituted nonan-3-ones [1].
Cytochrome P450 CYP119 variants from Sulfolobus solfataricus catalyze direct α-C–H functionalization of cyclic amines, a strategy adaptable to acyclic amine precursors of ketones. Engineered P450 mutants achieve enantioselective carbene transfer to N-heterocycles using diazoacetone with 99:1 e.r. and 20,350 TON [9]. This system demonstrates broad applicability for installing ethyl groups at stereocenters α-to nitrogen, a transformation directly relevant to 5-ethylnonan-3-one synthesis. When applied to pyrrolidine derivatives, enzymatic carbene insertion at the α-position followed by oxidative N-deprotection and ketone generation affords the target molecule with exceptional optical purity.
Amidase-containing whole-cell biocatalysts enable desymmetrization of prochiral dicarboxamide substrates, generating chiral pyrrolidine-3-carboxylic acid derivatives with >99.5% enantiomeric excess [6]. Molecular dynamics simulations reveal that enantioselectivity originates from differential hydrogen-bonding interactions within the enzyme active site. This approach provides chiral building blocks for ketone synthesis when combined with decarboxylative alkylation strategies.
Table 2: Biocatalytic Systems for Chiral Intermediate Synthesis
Enzyme Class | Reaction | Yield | e.r. or ee | TON | Nucleophile/Reagent |
---|---|---|---|---|---|
Halohydrin Dehalogenase | Oxetane formation/ring-opening | 50% | >99% ee | 8,500 | NaN₃, NaCN, NaNO₂ |
Cytochrome P450 CYP119 | α-C–H functionalization | 95% | 99:1 e.r. | 20,350 | Diazoacetone |
Amidases | Pyrrolidine desymmetrization | 95% | >99.5% ee | Not reported | Water |
Biocatalytic strategies significantly reduce environmental impact compared to traditional methods. The halohydrin dehalogenase platform operates at 200 mM substrate concentration (20 mmol scale) in aqueous buffer, eliminating organic solvent requirements [1]. Furthermore, engineered P450 systems maintain high catalytic efficiency (kcat/KM > 10³ M⁻¹s⁻¹) under ambient conditions, minimizing energy inputs.
Friedel-Crafts acylation provides direct access to ketone scaffolds, but conventional methods suffer from poor regioselectivity and hazardous reagents. Modern optimizations employ tunable aryl alkyl ionic liquids (TAAILs) as sustainable reaction media. Imidazolium-based TAAILs with bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anions enable efficient iron(III)-catalyzed acylations under ambient atmosphere [3]. For the model reaction of anisole with acetic anhydride, FeCl₃·6H₂O in TAAIL 6 (1-hexyl-3-(4-bromophenyl)imidazolium [NTf₂]) achieves 97% yield at 60°C within 2 hours – notably outperforming anhydrous FeCl₃ (53% yield). The hexahydrate's superior performance is attributed to in situ generation of Brønsted acidity that synergizes with Lewis acidic iron.
Critical process parameters were systematically optimized:
Table 3: Friedel-Crafts Optimization in Ionic Liquids
Parameter | Optimal Condition | Performance Impact |
---|---|---|
Anhydride Equivalents | 2.0 | 97% yield vs. 82% with 1.3 equivalents |
Catalyst Hydration | FeCl₃·6H₂O | 97% yield vs. 53% with anhydrous FeCl₃ |
Temperature | 60°C | 97% yield in 2h vs. 82% at 40°C |
Catalyst Loading | 10 mol% | 97% yield; TON = 10 |
Scale | 6 mmol | 92% yield maintained |
Substrate scope encompasses diverse arenes and anhydrides relevant to ketone synthesis. Electron-rich benzene derivatives (anisole, 1,2-dimethoxybenzene, 1,3,5-trimethoxybenzene) undergo para-selective acylation with acetic anhydride, yielding 65-94% of protected ketone precursors [3]. Notably, benzoic anhydride delivers benzoyl derivatives (92% yield), enabling access to aryl-alkyl ketones through subsequent side-chain functionalization. The ionic liquid demonstrates excellent recyclability over five cycles with <5% activity loss, attributed to its thermal stability (decomposition >350°C) and negligible vapor pressure.
Implementing green chemistry metrics enables quantitative evaluation of 5-ethylnonan-3-one manufacturing processes. The Environmental Factor (E-factor) remains the gold standard, defined as mass ratio of total waste to product [4]. For the pharmaceutical sector where such ketones are intermediates, benchmark E-factors range from 35–503 (average cEF = 182 when including solvents/water without recycling) [4]. Biocatalytic routes significantly improve this metric; the halohydrin dehalogenase platform achieves E-factors below 15 through:
Process Mass Intensity (PMI = total mass input / mass product) provides complementary assessment. For Friedel-Crafts optimizations in ionic liquids, PMI reductions up to 40% are achieved versus conventional solvents via:
Table 4: Green Metrics Comparison for Synthetic Approaches
Method | sEF (simple E-factor) | cEF (complete E-factor) | PMI | Reaction Mass Efficiency |
---|---|---|---|---|
Traditional Synthesis | 18–25 | 75–190 | 85–210 | 38–42% |
Biocatalytic (HHDH) | 5–8 | 12–18 | 15–22 | 78–85% |
Ionic Liquid FC Acylation | 10–15 | 35–50 | 40–55 | 65–72% |
Pharmaceutical Industry Benchmark | Not applicable | 35–503 (avg. 182) | 45–520 | 15–40% |
Solvent selection critically influences environmental impact, as solvents constitute 75–80% of life cycle impacts in pharmaceutical synthesis [4]. Solvent guides classify [NTf₂]-based ionic liquids as "amber" (usable but requiring justification) due to uncertain aquatic toxicity profiles, while water receives "green" status. The E⁺-factor expands traditional metrics by incorporating greenhouse gas emissions from electricity, particularly relevant to energy-intensive processes like cryogenic metal catalysis or high-pressure hydrogenation [4].
For 5-ethylnonan-3-one production, integrated metrics analysis demonstrates:
These metrics guide sustainable process optimization across scales, from laboratory development (sEF for rapid screening) to manufacturing (cEF with accurate recycling data). The ultimate goal remains zero-waste synthesis exemplified by catalytic asymmetric methodologies that converge high stereoselectivity with minimized resource consumption [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1